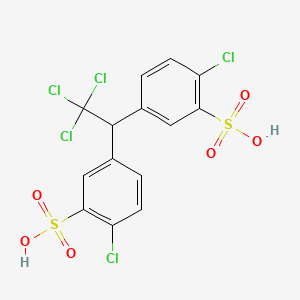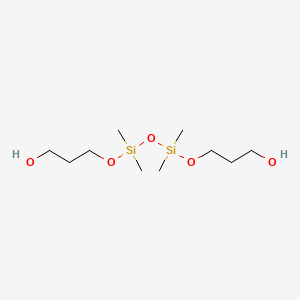
3,3'-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is an organosilicon compound known for its unique chemical properties and applications. It is a derivative of 1,1,3,3-tetramethyldisiloxane, which is widely used in various industrial and research settings due to its reactivity and versatility .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol typically involves the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with allyl alcohol under the presence of a platinum catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters further enhances the yield and reduces the production cost .
化学反応の分析
Types of Reactions
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanol derivatives.
Reduction: It acts as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions to form various organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Platinum or palladium catalysts are often used.
Substitution: Reagents such as alkyl halides and bases are commonly employed.
Major Products
The major products formed from these reactions include silanol derivatives, reduced organosilicon compounds, and substituted siloxanes .
科学的研究の応用
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.
Biology: It serves as a cross-linking agent in the preparation of biomaterials.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of silicone-based materials and coatings
作用機序
The mechanism of action of 3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol involves its ability to form stable silicon-oxygen bonds. This property allows it to act as a cross-linking agent, enhancing the mechanical and chemical stability of the materials it is incorporated into. The molecular targets and pathways involved include the interaction with hydroxyl groups and the formation of siloxane linkages .
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A precursor to the compound, known for its reducing properties.
1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Used in polymer chemistry for its cross-linking capabilities.
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxymethylene))dipyridine: Known for its applications in coordination chemistry .
Uniqueness
3,3’-((1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(oxy))dipropanol is unique due to its dual functionality, allowing it to participate in both hydrosilylation and cross-linking reactions. This versatility makes it a valuable compound in various fields of research and industry .
特性
CAS番号 |
94158-22-2 |
|---|---|
分子式 |
C10H26O5Si2 |
分子量 |
282.48 g/mol |
IUPAC名 |
3-[[3-hydroxypropoxy(dimethyl)silyl]oxy-dimethylsilyl]oxypropan-1-ol |
InChI |
InChI=1S/C10H26O5Si2/c1-16(2,13-9-5-7-11)15-17(3,4)14-10-6-8-12/h11-12H,5-10H2,1-4H3 |
InChIキー |
PKRSWILRQBZEQJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(OCCCO)O[Si](C)(C)OCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


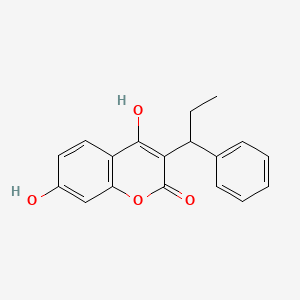
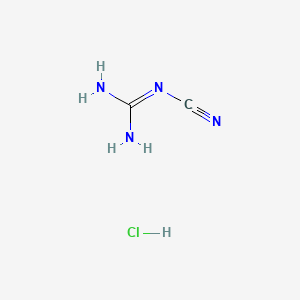

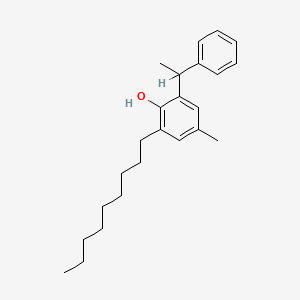
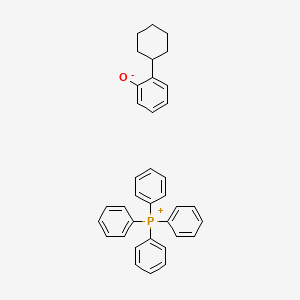
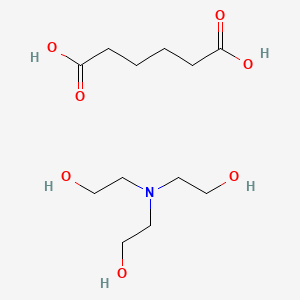
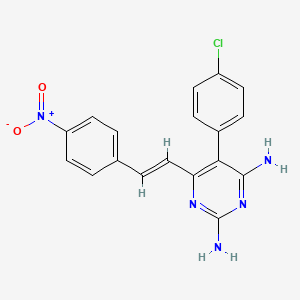
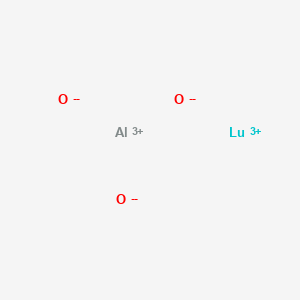


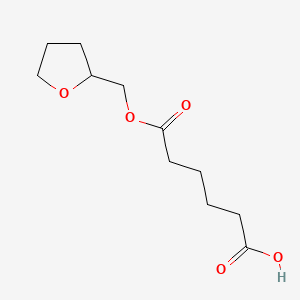
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)

